2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one
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Overview
Description
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, it targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Afatinib: A second-generation EGFR inhibitor with broader activity against various mutations.
Uniqueness
2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit a wide range of protein kinases makes it a versatile compound for therapeutic applications .
Properties
CAS No. |
831226-54-1 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N4O/c1-22-10-12-23(13-11-22)15-8-6-14(7-9-15)18-20-17-5-3-2-4-16(17)19(24)21-18/h2-9H,10-13H2,1H3,(H,20,21,24) |
InChI Key |
VBYDQSJJOWUWKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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